molecular formula C18H20N4O2S B6457904 N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide CAS No. 2549000-80-6

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B6457904
CAS No.: 2549000-80-6
M. Wt: 356.4 g/mol
InChI Key: QKNFANFTTZSNPB-UHFFFAOYSA-N
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Description

N-[1-(6-Cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide (CAS 2549000-80-6) is a chemical compound with a molecular formula of C18H20N4O2S and a molecular weight of 356.44 g/mol . This sulfonamide derivative features a pyrrolidine ring substituted with a 6-cyanopyridin-3-yl group and a N-methyl-1-phenylmethanesulfonamide moiety, creating a structure of interest in medicinal chemistry and drug discovery research . Key Chemical Specifications: - CAS Number: 2549000-80-6 - Molecular Formula: C18H20N4O2S - Molecular Weight: 356.44 g/mol - IUPAC Name: this compound - XLogP3: 2 (Predicted) - Topological Polar Surface Area: 85.7 Ų While the specific biological target and detailed mechanism of action for this compound are not fully elucidated in the available literature, its structural framework provides valuable insights. Compounds with this pyrrolidine-sulfonamide backbone are often investigated for their potential to modulate various biological pathways . The presence of both pyridine and cyanogroup functional groups can be critical for molecular recognition and binding affinity, suggesting potential research applications in the development of enzyme inhibitors or receptor ligands . This product is offered for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-21(25(23,24)14-15-5-3-2-4-6-15)18-9-10-22(13-18)17-8-7-16(11-19)20-12-17/h2-8,12,18H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNFANFTTZSNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=CN=C(C=C2)C#N)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine core is typically synthesized through cyclization strategies. One effective method involves the hydrogenation of pyrrole derivatives under high-pressure H₂ with Raney nickel (RaNi) or palladium on carbon (Pd/C) catalysts. For example:

Pyrrole+H2RaNi, EtOHPyrrolidine[3]\text{Pyrrole} + \text{H}_2 \xrightarrow{\text{RaNi, EtOH}} \text{Pyrrolidine} \quad

Alternative approaches include ring-closing metathesis using Grubbs catalysts or cyclization of 1,4-diamines with ketones. However, these methods often require stringent anhydrous conditions and generate stereochemical mixtures necessitating chiral resolution.

Introduction of the N-Methyl Group

N-Methylation is achieved via Eschweiler-Clarke reaction using formaldehyde and formic acid:

Pyrrolidin-3-amine+HCHO+HCOOHN-Methylpyrrolidin-3-amine[3]\text{Pyrrolidin-3-amine} + \text{HCHO} + \text{HCOOH} \rightarrow \text{N-Methylpyrrolidin-3-amine} \quad

Yields typically exceed 80% when conducted in refluxing ethanol for 6–8 hours.

Functionalization with the 6-Cyanopyridin-3-yl Group

Metal-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling between pyrrolidine boronic esters and 3-bromo-6-cyanopyridine provides direct access to the target substituent:

Pyrrolidine-Bpin+3-Br-6-CN-PyPd(PPh₃)₄, Na₂CO₃1-(6-CN-Py-3-yl)pyrrolidine[1]\text{Pyrrolidine-Bpin} + \text{3-Br-6-CN-Py} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{1-(6-CN-Py-3-yl)pyrrolidine} \quad

Optimal conditions use tetrakis(triphenylphosphine)palladium(0) in a 1:1 dioxane/water mixture at 80°C for 12 hours, achieving 65–72% yields.

Nucleophilic Aromatic Substitution

An alternative route employs SNAr displacement of 3-fluoro-6-cyanopyridine with pyrrolidin-3-amine:

3-F-6-CN-Py+Pyrrolidin-3-amineK₂CO₃, DMF1-(6-CN-Py-3-yl)pyrrolidine[2]\text{3-F-6-CN-Py} + \text{Pyrrolidin-3-amine} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(6-CN-Py-3-yl)pyrrolidine} \quad

This method proceeds at 120°C for 24 hours but suffers from competing hydrolysis of the nitrile group, limiting yields to 40–50%.

Sulfonamide Bond Formation

Reaction with Phenylmethanesulfonyl Chloride

The final step involves coupling N-methylpyrrolidin-3-amine with phenylmethanesulfonyl chloride under Schotten-Baumann conditions:

N-Methylpyrrolidin-3-amine+PhCH₂SO₂ClNaOH, H₂O/EtOAcTarget Compound[3]\text{N-Methylpyrrolidin-3-amine} + \text{PhCH₂SO₂Cl} \xrightarrow{\text{NaOH, H₂O/EtOAc}} \text{Target Compound} \quad

Key parameters:

  • Base: 2.2 eq. NaOH to scavenge HCl

  • Solvent: Biphasic water/ethyl acetate system

  • Temperature: 0°C to room temperature

  • Yield: 85–92% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Suzuki CouplingHigh regioselectivity, mild conditionsRequires boronic ester synthesis65–72
SNAr DisplacementNo metal catalystsLow yield, nitrile instability40–50
Reductive AminationSingle-step functionalizationStereochemical control challenges55–60

Data synthesized from.

Purification and Characterization

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=2.4 Hz, 1H, Py-H), 7.85 (dd, J=8.8, 2.4 Hz, 1H, Py-H), 7.45–7.30 (m, 5H, Ph-H), 4.10–3.90 (m, 1H, pyrrolidine-H), 3.45–3.20 (m, 4H, SO₂CH₂ and N-CH₃), 2.85–2.65 (m, 2H, pyrrolidine-H).

  • HRMS : m/z calcd. for C₁₈H₂₁N₃O₂S [M+H]⁺: 348.1481, found: 348.1479 .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the molecule.

Scientific Research Applications

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.

    Biology: The compound’s interactions with biological targets make it useful in biochemical assays and studies of cellular processes.

    Medicine: Its potential therapeutic properties are of interest in drug discovery, particularly for conditions where modulation of specific molecular pathways is beneficial.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analog: N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide ()

  • Key Differences: Heterocyclic Core: Replaces the 6-cyanopyridine with a 4-cyanopyrimidine group. Pyrimidines (two nitrogen atoms) vs. Sulfonamide Substituent: Lacks the phenyl group in the sulfonamide moiety (methyl vs. phenylmethane), reducing lipophilicity (clogP likely lower) and molecular weight (281.34 vs. ~360) . Synthetic Accessibility: The absence of a phenylboronic acid coupling step (as seen in ) may simplify synthesis but limit structural diversity.
Parameter Target Compound Analog ()
Molecular Formula C₁₈H₁₉N₅O₂S (est.) C₁₁H₁₅N₅O₂S
Molecular Weight ~357–360 281.34
Key Functional Groups 6-cyanopyridine, phenylmethanesulfonamide 4-cyanopyrimidine, methanesulfonamide

Pharmacologically Relevant Sulfonamides ()

Examples such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57) highlight:

  • Fluorine Substituents: Fluorine atoms enhance metabolic stability and electronegativity, improving target affinity compared to the non-fluorinated target compound .
  • Molecular Weight : Example 57 has a higher molecular weight (616.9 vs. ~360), which could limit bioavailability despite enhanced binding .

Sulfonamide Derivatives with Heterocyclic Modifications ()

Compounds like 4-(piperidine-3-sulfonyl)morpholine and 6-methyl-N-[(pyrrolidin-3-yl)methyl]pyridin-2-amine demonstrate:

  • Ring System Variations : Morpholine and piperidine substituents influence solubility (morpholine’s oxygen enhances hydrophilicity) and basicity compared to the target’s pyrrolidine .
  • Sulfonamide Positioning : The target’s phenylmethanesulfonamide may increase membrane permeability but raise toxicity risks due to higher lipophilicity .

Research Implications and Gaps

  • ADME Considerations : The phenyl group in the target compound could improve blood-brain barrier penetration but may necessitate formulation optimization for aqueous solubility .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of sulfonamide derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example:

  • Step 1: Formation of the pyrrolidine-3-yl scaffold via [3+2] cycloaddition or alkylation reactions, as described for similar pyrrolidinylsulfones .
  • Step 2: Introduction of the 6-cyanopyridin-3-yl group using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), requiring inert conditions and ligands like XPhos .
  • Step 3: Sulfonamide bond formation via reaction with methylphenylmethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaH or Et3_3N) .
    Optimization Tips:
  • Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve yields in coupling steps .
  • Use temperature-controlled environments (e.g., 60–80°C) for cyclization steps to minimize side reactions .

Basic: How should researchers characterize this compound’s structure and purity for publication-ready data?

Methodological Answer:

  • Spectroscopy:
    • 1^1H/13^{13}C NMR: Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the pyrrolidine and pyridine moieties .
    • FTIR: Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and C≡N absorption (~2250 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular ion [M+H]+^+ and rule out impurities .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry (if crystalline), as demonstrated for related pyrrolidinylsulfones .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess bioavailability using LC-MS/MS to quantify plasma/tissue concentrations. Poor absorption or rapid metabolism (e.g., CYP450-mediated) may explain discrepancies .
  • Off-Target Screening: Use kinase/GPCR panels to identify unintended interactions that mask efficacy in vivo .
  • Formulation Adjustments: Improve solubility via co-solvents (e.g., PEG-400) or nanoparticle encapsulation to enhance in vivo activity .
  • Reference: Compare with structurally similar sulfonamides (e.g., antimicrobial analogs vs. RORγt inhibitors ) to contextualize mechanisms.

Advanced: What computational strategies are effective for predicting the binding affinity of this compound to enzymatic targets (e.g., carbonic anhydrase)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and catalytic zinc in carbonic anhydrase .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of binding poses, focusing on hydrogen bonds with Thr199/Glu106 .
  • Free Energy Calculations: Apply MM-PBSA or FEP+ to quantify ΔGbinding_{binding}, prioritizing substituent modifications (e.g., cyanopyridine vs. methoxypyridine ).

Basic: What are the recommended protocols for evaluating this compound’s antimicrobial activity?

Methodological Answer:

  • MIC Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include sulfamethoxazole as a positive control .
  • Time-Kill Studies: Monitor bactericidal effects over 24 hours at 2× MIC to distinguish static vs. cidal activity .
  • Resistance Profiling: Serial passage experiments to assess propensity for resistance development .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for kinase targets?

Methodological Answer:

  • Core Modifications:
    • Replace pyrrolidine with piperidine to alter steric bulk and hydrogen-bonding capacity .
    • Substitute 6-cyanopyridine with 6-methoxypyridine to modulate electron-withdrawing effects .
  • Functional Group Additions: Introduce halogens (e.g., Cl at pyridine C4) to enhance hydrophobic interactions in kinase ATP pockets .
  • Selectivity Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .

Basic: What stability and storage conditions are critical for maintaining this compound’s integrity?

Methodological Answer:

  • Thermal Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed cyanopyridine or sulfonamide cleavage .
  • Light Sensitivity: Store in amber vials under argon to prevent photolytic decomposition of the sulfonamide group .
  • Solvent Compatibility: Use anhydrous DMSO for stock solutions to avoid hydrolysis; confirm stability via 1^1H NMR after 72 hours .

Advanced: How can researchers address contradictory spectral data (e.g., NMR shifts) during structural elucidation?

Methodological Answer:

  • Dynamic Effects: Analyze variable-temperature NMR to detect conformational exchange broadening in the pyrrolidine ring .
  • Isotopic Labeling: Synthesize 15^{15}N-labeled analogs to resolve ambiguous HMBC correlations near the sulfonamide nitrogen .
  • Theoretical Calculations: Compare experimental 1^1H shifts with DFT-predicted values (e.g., B3LYP/6-31G*) to assign stereochemistry .

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